N-spiro[4.5]decan-10-ylcyclopropanecarboxamide
Description
N-spiro[4.5]decan-10-ylcyclopropanecarboxamide is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a decane ring system, with an amide functional group attached. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-spiro[4.5]decan-10-ylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-13(11-6-7-11)15-12-5-1-2-8-14(12)9-3-4-10-14/h11-12H,1-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJZQXVKONLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[4One common method involves the stereoselective synthesis of spirocyclic intermediates from sugar-derived spirocyclopropane carboxylic acids . The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of N-spiro[4.5]decan-10-ylcyclopropanecarboxamide may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized for cost-effectiveness and environmental sustainability, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-spiro[4.5]decan-10-ylcyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
Scientific Research Applications
N-spiro[4.5]decan-10-ylcyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: It serves as a probe in biological studies to understand the interactions of spirocyclic compounds with biological systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-spiro[4.5]decan-10-ylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and preventing the hydroxylation of target proteins . This inhibition can lead to the stabilization of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-spiro[4.5]decan-10-ylcyclopropanecarboxamide include other spirocyclic amides and spiro[4.5]decanone derivatives . These compounds share the spirocyclic core structure but differ in their functional groups and specific chemical properties.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic core with a cyclopropane ring and an amide group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
